molecular formula C11H16N2O B1287200 Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine CAS No. 885277-42-9

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Cat. No.: B1287200
CAS No.: 885277-42-9
M. Wt: 192.26 g/mol
InChI Key: ATJWTRSJMKQBAB-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is an organic compound that features a pyridine ring attached to a tetrahydropyran ring via a methylamine linkage

Scientific Research Applications

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential therapeutic benefits.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Biochemical Analysis

Biochemical Properties

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect signaling pathways and cellular processes. Additionally, this compound interacts with proteins involved in the regulation of gene expression, thereby influencing cellular functions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been shown to impact the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect metabolic pathways by interacting with enzymes that regulate metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to their inhibition or activation, which in turn affects downstream signaling pathways. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic regulation. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the necessary functional groups.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a cyclization reaction, often involving a suitable catalyst and specific reaction conditions to ensure the correct formation of the ring structure.

    Methylamine Linkage: The final step involves the introduction of the methylamine group, which links the pyridine and tetrahydropyran rings. This step may involve reductive amination or other suitable amination techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups.

Comparison with Similar Compounds

    Pyridin-3-ylmethyl-(tetrahydro-furan-4-YL)-amine: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.

    Pyridin-3-ylmethyl-(piperidin-4-YL)-amine: Contains a piperidine ring instead of a tetrahydropyran ring.

    Pyridin-3-ylmethyl-(morpholin-4-YL)-amine: Features a morpholine ring in place of the tetrahydropyran ring.

Uniqueness: Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is unique due to the presence of the tetrahydropyran ring, which imparts specific chemical and biological properties. This structural feature may influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds with different ring systems.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-10(8-12-5-1)9-13-11-3-6-14-7-4-11/h1-2,5,8,11,13H,3-4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJWTRSJMKQBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610715
Record name N-[(Pyridin-3-yl)methyl]oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-42-9
Record name N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Pyridin-3-yl)methyl]oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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